4-(Chloromethyl)benzo[c][1,2,5]thiadiazole
Description
Significance of the Benzo[c]stemmpress.comnih.govmdpi.comthiadiazole Scaffold in Heterocyclic Chemistry
The benzo[c] stemmpress.comnih.govmdpi.comthiadiazole (BTD) scaffold is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. This unique combination of a sulfur-nitrogen heterocycle with a benzene ring imparts distinct electronic properties. The thiadiazole ring is strongly electron-withdrawing, which makes the entire benzothiadiazole unit an excellent electron acceptor. nih.govrsc.org This inherent electron-deficient nature is a cornerstone of its chemical significance.
The BTD scaffold is considered a "privileged" structure in medicinal chemistry, as it is a core component in various pharmacologically active compounds. nih.gov For instance, it forms the structural basis of the muscle relaxant Tizanidine. sci-hub.se Furthermore, derivatives of this scaffold have been investigated for a wide range of biological activities, including as inhibitors for enzymes like Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), which is a target for anti-cancer agents. nih.govnih.gov The versatility of the BTD core allows for chemical modifications that can tune its biological and physical properties, making it a subject of intense research. nih.gov
Overview of Functionalized Benzo[c]stemmpress.comnih.govmdpi.comthiadiazoles as Advanced Materials and Intermediates
The electron-accepting character of the benzothiadiazole scaffold makes it a crucial building block for creating donor-acceptor (D-A) type molecules. rsc.org By attaching electron-donating groups to the BTD core, chemists can engineer materials with tailored intramolecular charge transfer (ICT) properties. mdpi.com This strategy is fundamental to the development of advanced organic materials with applications in optoelectronics.
Functionalized BTD derivatives are extensively used in:
Organic Light-Emitting Diodes (OLEDs): Their luminescence and charge-transport properties make them suitable as emitters in OLED devices. nih.gov
Organic Photovoltaics (OPVs): As strong electron acceptors, they are incorporated into polymers and small molecules for use in the active layer of solar cells. sci-hub.se
Fluorescent Probes and Sensors: The fluorescence of BTD derivatives can be sensitive to the local environment, making them useful for bioimaging and chemical sensing. nih.gov They have been developed as probes for detecting various analytes and for imaging specific cellular components like lipid droplets and mitochondria. nih.gov
Photocatalysis: BTD-based dyes can act as visible-light organophotocatalysts, capable of generating reactive species like singlet oxygen. rsc.orghw.ac.uk
The synthesis of these advanced materials often relies on the availability of versatile BTD intermediates that can be readily modified. Cross-coupling reactions, such as the Suzuki and Stille reactions, are commonly employed to attach various functional groups to the BTD core, starting from halogenated precursors like 4,7-dibromobenzo[c] stemmpress.comnih.govmdpi.comthiadiazole. sci-hub.senih.gov
Table 1: Applications of Functionalized Benzo[c] stemmpress.comnih.govmdpi.comthiadiazole Derivatives
| Application Area | Role of BTD Scaffold | Example of Functionalization |
|---|---|---|
| Optoelectronics | Electron Acceptor | Aryl, Thienyl, or Triphenylamine Groups |
| Medicinal Chemistry | Privileged Scaffold | Amino and Pyrazole Groups |
| Bioimaging | Fluorophore Core | Donor-Acceptor Systems for ICT |
| Photocatalysis | Photosensitizer | Diaryl Substituents |
Research Context and Importance of 4-(Chloromethyl)benzo[c]stemmpress.comnih.govmdpi.comthiadiazole
Within the family of functionalized benzothiadiazoles, 4-(chloromethyl)benzo[c] stemmpress.comnih.govmdpi.comthiadiazole represents a key synthetic intermediate. While complex, functionalized BTDs are the final target for materials applications, their synthesis requires versatile starting materials that can undergo a variety of chemical transformations. The importance of this compound lies in the high reactivity of its chloromethyl (-CH2Cl) group.
The chloromethyl group is a benzylic halide, making it susceptible to nucleophilic substitution reactions. This allows the benzothiadiazole moiety to be easily tethered to other molecules. For example, it can react with alcohols, amines, thiols, and other nucleophiles to form larger, more complex structures. This reactivity is crucial for building the sophisticated architectures needed for advanced materials.
While direct literature on 4-(chloromethyl)benzo[c] stemmpress.comnih.govmdpi.comthiadiazole is limited, the synthesis and use of analogous compounds like bis(bromomethyl)benzo[c] stemmpress.comnih.govmdpi.comthiadiazole underscore the utility of such halogenated methyl intermediates. researchgate.net These compounds serve as precursors for creating dialdehydes, which are themselves versatile building blocks. researchgate.net Therefore, 4-(chloromethyl)benzo[c] stemmpress.comnih.govmdpi.comthiadiazole is not typically an end-product but rather a critical stepping stone, providing a reactive handle for chemists to incorporate the desirable electronic and photophysical properties of the benzothiadiazole scaffold into a diverse range of target molecules.
Table 2: Profile of 4-(Chloromethyl)benzo[c] stemmpress.comnih.govmdpi.comthiadiazole
| Property | Description |
|---|---|
| Molecular Formula | C7H5ClN2S |
| Core Structure | Benzo[c] stemmpress.comnih.govmdpi.comthiadiazole |
| Key Functional Group | 4-(Chloromethyl) [-CH2Cl] |
| Primary Role | Chemical Intermediate / Building Block |
| Key Reactivity | Susceptible to Nucleophilic Substitution |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNYQJNGWLQWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449201 | |
| Record name | 4-(Chloromethyl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19706-16-2 | |
| Record name | 4-(Chloromethyl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloromethyl Benzo C 1 2 3 Thiadiazole and Its Analogues
Established Synthetic Routes to the Benzo[c]nih.govacs.orgbris.ac.ukthiadiazole Core Structure
The benzo[c] nih.govacs.orgbris.ac.ukthiadiazole (BTD) scaffold is a privileged electron-acceptor unit central to numerous functional materials. nih.gov Despite its importance, direct functionalization of the parent BTD can be challenging, often necessitating de novo synthesis to achieve specific substitution patterns. acs.orgnih.gov
The most common and established method for constructing the BTD core involves the cyclization of substituted aryl-1,2-diamines. This reaction is typically carried out using reagents like thionyl chloride (SOCl₂), which can be hazardous. nih.gov An alternative and effective method for the annulation of the nih.govacs.orgbris.ac.ukthiadiazole ring onto a benzene (B151609) cycle utilizes sulfur monochloride (S₂Cl₂) as the sulfur source. researchgate.net This approach provides a general route to various benzo[c]thiadiazoles from the corresponding ortho-diamines. researchgate.net
These foundational methods provide access to the core heterocyclic system, upon which further functionalization can be performed to introduce substituents at desired positions.
Strategies for Regioselective Chloromethylation at the C4 Position of the Benzo[c]nih.govacs.orgbris.ac.ukthiadiazole Ring
Direct regioselective chloromethylation of the BTD ring at the C4 position presents a significant synthetic challenge due to the electron-deficient nature of the aromatic system. Standard electrophilic substitution reactions, such as the Blanc chloromethylation (using formaldehyde (B43269) and HCl), typically require electron-rich aromatic substrates and harsh conditions, which may not be compatible with the BTD core. nih.gov
Alternative strategies are therefore required. One plausible indirect route involves the introduction of a different functional group at the C4 position that can be subsequently converted to a chloromethyl group. For instance, creating a hydroxymethyl group via a C4-lithiated or Grignard intermediate followed by reaction with formaldehyde, and then converting the resulting alcohol to the chloride (e.g., using SOCl₂), is a viable pathway.
Another approach is the radical halogenation of a 4-methylbenzo[c] nih.govacs.orgbris.ac.ukthiadiazole precursor. If the methyl-substituted BTD can be synthesized, subsequent reaction with a chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation (UV light or AIBN) could selectively install the chlorine on the methyl group. The synthesis of the 4-methyl precursor itself would rely on the methods described in the following sections, such as using an organometallic intermediate or a cross-coupling reaction. The synthesis of related bis(bromomethyl)benzo[c] nih.govacs.orgbris.ac.ukthiadiazole has been reported, suggesting that halogenation of methyl groups on the BTD core is feasible. researchgate.net
Exploration of Novel Synthetic Approaches for 4-(Chloromethyl)benzo[c]nih.govacs.orgbris.ac.ukthiadiazole Derivatives
Recent advances in synthetic organic chemistry have opened new avenues for the precise functionalization of the BTD ring, providing powerful tools to synthesize derivatives like 4-(chloromethyl)benzo[c] nih.govacs.orgbris.ac.ukthiadiazole.
The use of organometallic intermediates provides a robust method for direct functionalization at specific sites of the BTD core. Researchers have successfully performed magnesiation at the C4 position of benzo[c] nih.govacs.orgbris.ac.ukthiadiazole using TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide). sci-hub.se This reaction proceeds regioselectively due to the higher acidity of the proton at the C4 position. acs.org
The resulting magnesium intermediate can then undergo transmetalation with zinc chloride (ZnCl₂) to form a more stable organozinc reagent. This intermediate is highly versatile and can participate in various subsequent reactions, including palladium-catalyzed Negishi cross-coupling reactions to introduce aryl groups or iodination to yield 4-iodobenzothiadiazole. sci-hub.se This pathway could be adapted to introduce a chloromethyl group by quenching the organometallic intermediate with an appropriate electrophile like chloromethyl methyl ether or by a multi-step conversion.
Table 1: Functionalization of Benzo[c] nih.govacs.orgbris.ac.ukthiadiazole via Organometallic Intermediates sci-hub.se
| Entry | Precursor | Reagent | Electrophile / Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | BTD | TMP₂Mg·2LiCl, then ZnCl₂ | 4-Iodoanisole | 4-(4-Methoxyphenyl)BTD | 98 |
| 2 | BTD | TMP₂Mg·2LiCl, then ZnCl₂ | 4-Iodotoluene | 4-(p-Tolyl)BTD | 95 |
| 3 | BTD | TMP₂Mg·2LiCl | I₂ | 4-IodoBTD | 85 |
| 4 | 4-PhenylBTD | TMP₂Mg·2LiCl | (BrCl₂C)₂ | 4-Phenyl-7-bromoBTD | 55 |
Directed C-H functionalization has emerged as a powerful strategy for derivatizing the BTD core with high regioselectivity. acs.orgnih.gov This approach avoids the need for pre-functionalized substrates, making it a more atom-economical route.
Several catalytic systems have been developed:
Iridium-catalyzed C-H Borylation: This method allows for the regioselective installation of a boryl group at the C5 or C4/C6 positions. nih.govacs.org The resulting organoboronates are versatile building blocks that can be transformed into a wide array of functional groups through subsequent reactions like Suzuki coupling. nih.gov
Palladium-catalyzed Arylation: C-H functionalization of BTD is often focused on Pd-catalyzed C4/C7 arylation through a concerted metalation-deprotonation (CMD) mechanism. nih.gov
Ruthenium-catalyzed Arylation: Using a directing group, such as a carboxylate, Ru-catalyzed C-H activation demonstrates a strong preference for functionalization at the more acidic C4 position, achieving high regioselectivity. nih.govacs.org
These C-H activation strategies provide access to 4-substituted BTDs, which can serve as precursors for the synthesis of 4-(chloromethyl)benzo[c] nih.govacs.orgbris.ac.ukthiadiazole. nih.gov
Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing halogenated BTD derivatives. nih.gov The electron-withdrawing nature of the thiadiazole ring activates the benzene portion of the molecule toward nucleophilic attack, facilitating the displacement of halide ions.
This strategy has been successfully employed in the synthesis of various BTD derivatives. For example, the bromine atom in (E)-4-(2-(7-bromobenzo[c] nih.govacs.orgbris.ac.ukthiadiazol-4-yl)vinyl)-N,N-diphenylaniline can be substituted by a cyano group using zinc cyanide and a palladium catalyst. mdpi.com Similarly, 5-chloro-4-nitrobenzo[c] nih.govacs.orgbris.ac.ukthiadiazole readily reacts with amines to displace the chlorine atom. mdpi.com These reactions demonstrate that a halogen placed at the C4 position can be effectively replaced by a variety of nucleophiles. This opens up a synthetic route where a 4-halo-BTD is first synthesized and then subjected to nucleophilic substitution to introduce the desired side chain.
Table 2: Examples of Nucleophilic Substitution on Benzothiadiazole Derivatives
| Substrate | Reagent(s) | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-4-(2-(7-bromo-BTD-4-yl)vinyl)-N,N-diphenylaniline | Zn(CN)₂, Pd(PPh₃)₄ | CN⁻ | (E)-7-(4-(diphenylamino)styryl)BTD-4-carbonitrile | - | mdpi.com |
| 5-Chloro-4-nitro-BTD | 4-Aminophenylboronic acid pinacol (B44631) ester | R-NH₂ | 4-Nitro-N-(4-(...)-phenyl)BTD-5-amine | 28 | mdpi.com |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govacs.orgnih.govthiadiazole) | Morpholine | Morpholine | 4-Bromo-8-morpholino derivative | 78 | researchgate.net |
Advanced Purification and Isolation Techniques for Functionalized Benzo[c]nih.govacs.orgbris.ac.ukthiadiazoles
The purification and isolation of functionalized benzo[c] nih.govacs.orgbris.ac.ukthiadiazoles are critical steps to ensure the high purity required for material science and medicinal chemistry applications. Standard laboratory techniques are typically employed, tailored to the specific properties of the target compound.
Column Chromatography: Silica gel column chromatography is the most common method for purifying BTD derivatives. acs.org The choice of eluent (solvent system) is determined by the polarity of the compound and impurities.
Recrystallization: This technique is effective for obtaining highly crystalline final products. A suitable solvent or solvent mixture is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the separation of complex mixtures and isomers that are difficult to resolve by column chromatography, preparative HPLC is a powerful tool.
The structural confirmation of the purified compounds is routinely performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and sometimes single-crystal X-ray diffraction to unequivocally determine the molecular structure. researchgate.netrsc.org
Reactivity and Reaction Mechanisms of 4 Chloromethyl Benzo C 1 2 3 Thiadiazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The carbon-chlorine bond in the chloromethyl group is polarized, rendering the benzylic carbon electrophilic and a prime target for nucleophiles. This reactivity is central to the derivatization of the molecule.
Examination of SN1 and SN2 Reaction Pathways of the Chloromethyl Group
Nucleophilic substitution at the chloromethyl group can theoretically proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathway. The preferred mechanism is heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.
SN2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com Given that the substrate is a primary-like benzylic halide, steric hindrance is minimal, which strongly favors the SN2 mechanism. The electron-withdrawing character of the benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole ring would destabilize a potential carbocation intermediate, making the SN1 pathway less likely. Therefore, for most reactions involving strong nucleophiles, a concerted, backside attack is the expected pathway, leading to an inversion of configuration if the carbon were chiral. youtube.comyoutube.com
SN1 Pathway : This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com For an SN1 reaction to occur, the carbocation intermediate must be relatively stable. While benzylic carbocations are generally stabilized by resonance, the potent electron-withdrawing effect of the fused thiadiazole ring system significantly destabilizes the adjacent carbocation at the 4-position. This destabilization makes the formation of the carbocation energetically unfavorable, and thus the SN1 pathway is generally not a significant contributor to the reactivity of 4-(chloromethyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole under typical nucleophilic substitution conditions.
Investigation of Radical Nucleophilic Substitution (SRN1) Mechanisms for Chloromethyl-Substituted Benzo[c]wikipedia.orgorganicreactions.orgnih.govthiadiazoles
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is an alternative pathway for nucleophilic substitution that proceeds through radical and radical-anion intermediates. wikipedia.orgorganicreactions.org This multi-step process is typically initiated by an electron transfer to the substrate. wikipedia.org
The general mechanism involves:
Initiation : The aromatic halide accepts an electron to form a radical anion. wikipedia.org
Propagation : This radical anion fragments, losing the halide ion to form an aryl radical. The aryl radical then reacts with a nucleophile to create a new radical anion, which can transfer its electron to another molecule of the starting material, continuing the chain reaction. wikipedia.org
While the SRN1 mechanism is a known pathway for certain aromatic and aliphatic halides, particularly in the presence of radical initiators like light or solvated electrons, there is limited specific research documenting this mechanism for 4-(chloromethyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole in the available literature. organicreactions.orgrsc.org However, the general principles of SRN1 reactions suggest that if conditions promoting electron transfer were employed, this pathway could potentially be induced. The presence of the electron-accepting benzothiadiazole ring could facilitate the initial electron capture to form the necessary radical anion intermediate.
Electrophilic Aromatic Substitution on the Benzo[c]wikipedia.orgorganicreactions.orgnih.govthiadiazole Ring System
The benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole ring is a highly electron-deficient aromatic system. This is due to the electronegativity of the two nitrogen atoms in the thiadiazole ring, which strongly withdraw electron density from the fused benzene (B151609) ring. nih.gov This severe deactivation makes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally difficult to perform.
Functional Group Transformations of the Chloromethyl Group for Derivatization
The high reactivity of the chloromethyl group in nucleophilic substitution reactions makes it a valuable handle for the synthesis of a wide array of derivatives.
Conversion to Alcohols, Amines, and Ethers via Nucleophilic Attack
The chloromethyl group readily undergoes substitution by various oxygen and nitrogen nucleophiles to afford a range of functionalized derivatives. These reactions typically proceed via an SN2 mechanism.
Alcohols : Hydrolysis of the chloromethyl group, typically using a hydroxide source like NaOH or KOH in an aqueous solvent mixture, yields the corresponding alcohol, 4-(hydroxymethyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole.
Amines : Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. This is a common method for incorporating the benzothiadiazole scaffold into more complex molecules. For example, reacting 4-(chloromethyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole with a primary amine (R-NH₂) would yield 4-((R-amino)methyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole.
Ethers : Alkoxides (RO⁻) serve as potent nucleophiles to displace the chloride and form ethers. For instance, treatment with sodium methoxide (NaOCH₃) in methanol would produce 4-(methoxymethyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Potassium Hydroxide (KOH) | Alcohol (-CH₂OH) |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) |
| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine (-CH₂NHCH₃) |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Tertiary Amine (-CH₂N(CH₃)₂) |
| Ammonia | Aqueous Ammonia (NH₄OH) | Primary Amine (-CH₂NH₂) |
Formation of Quaternary Ammonium Salts and Other Charged Species
The reaction of 4-(chloromethyl)benzo[c] wikipedia.orgorganicreactions.orgnih.govthiadiazole with tertiary amines is a classic example of a quaternization reaction (the Menshutkin reaction). This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged. nih.gov
For example, reacting the compound with a tertiary amine like trimethylamine ((CH₃)₃N) or pyridine results in the formation of a stable, positively charged salt. These salts can have applications as ionic liquids, phase-transfer catalysts, or as biologically active agents. nih.govrsc.orgnih.gov
| Tertiary Amine | Reagent Example | Product Type |
| Trialkylamine | Trimethylamine ((CH₃)₃N) | Quaternary Ammonium Salt |
| Pyridine | Pyridine | Pyridinium Salt |
| N-Methylimidazole | N-Methylimidazole | Imidazolium Salt |
This transformation is a reliable method for introducing a permanent positive charge onto a molecule tethered to the benzothiadiazole core.
Redox Chemistry of the Benzo[c]acs.orgnih.govmdpi.comthiadiazole Core and its Chloromethyl Derivative
The benzo[c] acs.orgnih.govmdpi.comthiadiazole ring system is a redox-active scaffold, susceptible to both reductive and oxidative transformations. These reactions can either maintain the core heterocyclic structure or lead to its cleavage, depending on the nature of the reagents and reaction conditions employed. The presence of a chloromethyl group at the 4-position introduces an additional reactive site and can influence the electronic properties of the benzothiadiazole core, thereby affecting its redox behavior.
Reductive Ring Cleavage and Desulfurization Pathways of Thiadiazoles
The 1,2,5-thiadiazole (B1195012) ring, including its benzo-fused derivatives, is susceptible to reductive cleavage, which can ultimately lead to the extrusion of the sulfur atom. This process, known as desulfurization, is a characteristic reaction of this heterocyclic system and typically results in the formation of 1,2-diamine compounds.
Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they are often synthesized. This transformation can be a useful strategy in organic synthesis to protect a reactive pair of amino groups while other chemical modifications are performed on the benzene ring.
A common method for the reductive sulfur extrusion from 2,1,3-benzothiadiazole compounds involves the use of sodium borohydride (NaBH₄) in the presence of a catalytic amount of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). This system has proven to be an efficient alternative for generating various 1,4-disubstituted-2,3-diaminobenzene derivatives from the corresponding 4,7-disubstituted-2,1,3-benzothiadiazoles. The diamines produced can then be readily converted into other heterocyclic systems, such as quinoxalines, by reaction with appropriate reagents like glyoxal-sodium bisulfite.
The proposed mechanism for this reductive desulfurization likely involves the initial reduction of the thiadiazole ring, followed by cleavage of the nitrogen-sulfur bonds and subsequent extrusion of the sulfur atom. The cobalt species is thought to play a crucial role in facilitating this process.
For 4-(chloromethyl)benzo[c] acs.orgnih.govmdpi.comthiadiazole, it is anticipated that the benzothiadiazole core would undergo a similar reductive ring cleavage to yield 3-amino-4-(chloromethyl)aniline. However, the chloromethyl group itself is also susceptible to reduction. Depending on the reaction conditions and the reducing agent used, the chloromethyl group could potentially be reduced to a methyl group or be involved in other side reactions. Careful control of the reaction conditions would be necessary to achieve selective reduction of the thiadiazole ring while preserving the chloromethyl functionality if desired.
Table 1: Reductive Cleavage and Desulfurization of Benzo[c] acs.orgnih.govmdpi.comthiadiazole Derivatives
| Starting Material | Reagents and Conditions | Major Product |
| 2,1,3-Benzothiadiazole | NaBH₄, CoCl₂·6H₂O (catalytic) | 1,2-Diaminobenzene |
| 4,7-Disubstituted-2,1,3-benzothiadiazole | NaBH₄, CoCl₂·6H₂O (catalytic) | 1,4-Disubstituted-2,3-diaminobenzene |
| 4-(Chloromethyl)benzo[c] acs.orgnih.govmdpi.comthiadiazole (Predicted) | NaBH₄, CoCl₂·6H₂O (catalytic) | 3-Amino-4-(chloromethyl)aniline and/or 3-amino-4-methylaniline |
Oxidative Transformations and Stability of the Thiadiazole Ring System
The benzo[c] acs.orgnih.govmdpi.comthiadiazole ring system exhibits a degree of stability towards oxidation, but it can undergo transformations under various oxidizing conditions. The outcomes of these reactions are dependent on the strength of the oxidizing agent and the specific reaction parameters.
Mild oxidizing agents can selectively oxidize the sulfur atom of the thiadiazole ring without causing ring cleavage. For instance, the oxidation of the related 1,2,5-thiadiazole moiety can yield two oxidized forms: a 1,2,5-thiadiazole 1-oxide (a sulfoxide) and a 1,2,5-thiadiazole 1,1-dioxide (a sulfone). These oxidations render the thiadiazole ring nonaromatic.
More aggressive oxidative conditions can lead to the cleavage of the thiadiazole ring. The oxidative degradation of the benzo[c] acs.orgnih.govmdpi.comthiadiazole subunit has been studied, with proposed pathways involving the oxidation of the sulfur atom as an initial step. Sulfate radical-based advanced oxidation processes have also been employed to degrade benzothiazole, indicating the susceptibility of the ring system to potent oxidizing species. In some cases, the degradation of benzothiazole derivatives can proceed through the fracture of the thiazole ring via a series of oxidation and hydrolysis steps.
For 4-(chloromethyl)benzo[c] acs.orgnih.govmdpi.comthiadiazole, the benzothiadiazole core is expected to exhibit similar oxidative behavior to the parent compound and its other derivatives. The sulfur atom would be the likely site of initial oxidation under mild conditions. Under more forceful oxidative conditions, cleavage of the thiadiazole ring would be anticipated. The chloromethyl group is generally stable to many oxidizing agents, but under harsh conditions, it could be oxidized to a formyl or carboxyl group. The presence of the electron-withdrawing chloromethyl group might also influence the susceptibility of the aromatic ring to oxidative attack, although specific studies on this aspect are limited.
Table 2: Oxidative Transformations of the Benzo[c] acs.orgnih.govmdpi.comthiadiazole Core
| Reagent Type | Potential Products | Comments |
| Mild Oxidizing Agents (e.g., peroxy acids) | Benzo[c] acs.orgnih.govmdpi.comthiadiazole 1-oxide, Benzo[c] acs.orgnih.govmdpi.comthiadiazole 1,1-dioxide | The aromaticity of the thiadiazole ring is lost upon oxidation of the sulfur atom. |
| Strong Oxidizing Agents / Advanced Oxidation Processes | Ring-opened products (e.g., derivatives of 2-aminobenzenesulfonic acid), further degradation products | Leads to the breakdown of the heterocyclic ring structure. |
Derivatives and Analogues of 4 Chloromethyl Benzo C 1 2 3 Thiadiazole in Academic Research
Design Principles for Advanced Benzo[c]nih.govcjps.orgrsc.orgthiadiazole Derivatives
The rational design of novel benzo[c] nih.govcjps.orgrsc.orgthiadiazole derivatives is pivotal for advancing their application in various scientific fields. Key strategies involve the precise control of their electronic and steric properties through strategic substitution and the integration of other functional molecular units to create hybrid structures with enhanced performance.
Electronic and Steric Modulation through Strategic Substitution Patterns
The electronic properties of the benzo[c] nih.govcjps.orgrsc.orgthiadiazole core can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the benzoid ring. This strategic substitution allows for the precise modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the material's band gap, absorption spectra, and charge transport characteristics. acs.org
Fluorination is a particularly effective strategy for lowering both HOMO and LUMO levels, leading to enhanced open-circuit voltages in organic solar cells. nih.gov The introduction of fluorine atoms can also promote more favorable molecular packing and crystallinity, which is beneficial for charge transport. nih.gov Similarly, cyano and nitro groups can be used to increase the electron affinity of the BT unit. nih.gov For instance, the replacement of a cyano group with a nitro group can lead to a blue shift in absorption and an increased band gap. acs.org However, steric effects can sometimes hinder the full electronic impact of a substituent by twisting it out of conjugation with the benzothiadiazole core. nih.govacs.org
The nature and position of substituents also play a crucial role in determining the steric hindrance and, consequently, the molecular geometry and solid-state packing of the resulting derivatives. For example, introducing bulky side chains can enhance the solubility of the material, a critical factor for solution-based processing of organic electronic devices. nih.gov However, excessive steric bulk can also disrupt π-conjugation, leading to a hypsochromic (blue) shift in light absorption. hw.ac.uk Therefore, a delicate balance between electronic and steric factors must be achieved to optimize the performance of benzo[c] nih.govcjps.orgrsc.orgthiadiazole-based materials.
Table 1: Effect of Substitution on the Electronic Properties of Benzothiadiazole Derivatives
| Substituent | Effect on HOMO/LUMO Levels | Impact on Band Gap | Reference |
|---|---|---|---|
| Fluorine | Lowers both HOMO and LUMO | Can be tuned | nih.gov |
| Cyano Group | Lowers LUMO significantly | Reduces band gap | nih.gov |
| Nitro Group | Lowers LUMO, but can be limited by sterics | Increases band gap | nih.govacs.org |
| Phenyl Group | Extends π-conjugation | Can cause bathochromic or hypsochromic shifts depending on position | hw.ac.uk |
Scaffold Hybridization and Privileged Structure Integration Strategies
Scaffold hybridization involves combining the benzo[c] nih.govcjps.orgrsc.orgthiadiazole core with other "privileged structures"—molecular frameworks known to exhibit significant biological activity or desirable material properties. nih.govnih.gov This approach aims to create hybrid molecules that synergistically combine the properties of their constituent parts. For instance, integrating benzothiadiazole with other heterocyclic systems can lead to novel materials with unique photophysical and electronic characteristics. rsc.org
In the context of medicinal chemistry, benzothiazoles are considered privileged structures due to their ability to bind to a wide range of biological targets. nih.gov Hybridizing them with other privileged scaffolds, such as pyrrolobenzodiazepines, has been explored as a strategy for developing new anticancer agents. nih.gov
Applications in Material Science Research
The tunable properties of benzo[c] nih.govcjps.orgrsc.orgthiadiazole derivatives make them highly attractive for a variety of applications in material science. Their strong electron-accepting character is particularly valuable in the construction of organic semiconductors and photoactive materials.
Synthesis of Semiconducting Polymers and Copolymers Incorporating the Benzo[c]nih.govcjps.orgrsc.orgthiadiazole Scaffold
Benzo[c] nih.govcjps.orgrsc.orgthiadiazole is a fundamental building block in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics. rsc.orgresearchgate.net These polymers typically consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. The benzothiadiazole moiety serves as an excellent electron acceptor. cjps.org By pairing it with various donor units, such as fluorene, thiophene, or cyclopentadithiophene, a vast library of semiconducting polymers with tailored properties has been developed. nih.govnih.gov
The electronic properties of these polymers, including their band gap and energy levels, can be finely tuned by modifying the chemical structure of both the donor and acceptor units. cjps.org For example, the introduction of fluorine atoms onto the benzothiadiazole unit is a common strategy to lower the HOMO energy level of the polymer, which generally leads to higher open-circuit voltages in organic solar cells. acs.org The choice of the donor unit also has a significant impact on the polymer's properties. For instance, cyclopentadithiophene-benzothiadiazole (CDT-BTZ) copolymers have demonstrated high charge carrier mobilities, making them promising materials for organic field-effect transistors. nih.gov
The synthesis of these polymers is typically achieved through cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the controlled polymerization of the donor and acceptor monomers. The molecular weight and purity of the resulting polymers are crucial factors that influence their performance in electronic devices. nih.gov
Development of Organic Electronic Materials (e.g., Organic Thin Film Transistors, Organic Photovoltaic Cells, Light-Emitting Diodes)
Derivatives of benzo[c] nih.govcjps.orgrsc.orgthiadiazole are extensively used as active materials in a variety of organic electronic devices.
Organic Thin-Film Transistors (OTFTs): The semiconducting nature of benzothiadiazole-based polymers and small molecules makes them suitable for use as the active channel material in OTFTs. acs.orgnih.govresearchgate.net These materials can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, and in some cases, ambipolar transport, which is crucial for the fabrication of complementary logic circuits. nih.govnih.gov The charge carrier mobility of these materials is a key performance metric, and values exceeding 0.1 cm²/Vs have been reported for some benzothiadiazole derivatives. nih.gov The performance of OTFTs is highly dependent on the molecular packing and morphology of the thin film, which can be influenced by processing conditions such as the choice of solvent and annealing temperature. rsc.orgacs.org
Organic Photovoltaic Cells (OPVs): In OPVs, benzothiadiazole-based polymers are widely employed as electron donor materials in bulk heterojunction solar cells. cjps.orgrsc.orgresearchgate.net Their broad absorption in the visible spectrum and tunable energy levels allow for efficient light harvesting and charge separation when blended with a suitable electron acceptor, such as a fullerene derivative or a non-fullerene acceptor. skku.edu The power conversion efficiencies of OPVs based on benzothiadiazole polymers have surpassed 18%. cjps.org
Organic Light-Emitting Diodes (OLEDs): The strong photoluminescence of many benzo[c] nih.govcjps.orgrsc.orgthiadiazole derivatives makes them excellent candidates for emissive materials in OLEDs. researchgate.netbohrium.compolyu.edu.hk By modifying the molecular structure, the emission color can be tuned across the visible spectrum, from blue to red. rsc.orgrsc.org Some benzothiadiazole-based emitters operate through a process called hybridized local and charge-transfer (HLCT), which can lead to high electroluminescence efficiencies. rsc.orgchem960.com Non-doped OLEDs utilizing these materials have demonstrated high brightness and efficiency. rsc.org
Table 2: Performance of Benzothiadiazole-Based Organic Electronic Devices
| Device Type | Key Performance Metric | Reported Value | Reference |
|---|---|---|---|
| OTFT | Hole Mobility | 0.10 cm²/Vs | nih.gov |
| OTFT | Electron Mobility | 0.4 cm²/Vs | nih.gov |
| OPV | Power Conversion Efficiency | >18% | cjps.org |
| OLED | Maximum External Quantum Efficiency | 14.3% | bohrium.com |
Photoactive Systems and Organophotocatalysts Based on Benzo[c]nih.govcjps.orgrsc.orgthiadiazoles
The unique photophysical properties of benzo[c] nih.govcjps.orgrsc.orgthiadiazole derivatives have led to their exploration in photoactive systems and as organophotocatalysts. These molecules can absorb light and then transfer the energy or an electron to another molecule, initiating a chemical reaction.
Donor-acceptor systems based on the benzothiadiazole motif have been investigated as visible-light organophotocatalysts. hw.ac.uk By systematically modifying the donor groups attached to the benzothiadiazole acceptor, the optoelectronic and photophysical properties of the photocatalyst can be fine-tuned. hw.ac.uk These catalysts have been successfully applied in reactions such as the Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. hw.ac.uk
Furthermore, conjugated polymers based on benzothiadiazole have been shown to act as heterogeneous photocatalysts for various chemical transformations, including dye degradation and the oxidative coupling of benzylamines. ccspublishing.org.cnacs.org The donor-acceptor structure of these polymers helps to inhibit the recombination of photogenerated electron-hole pairs, which enhances their photocatalytic activity. ccspublishing.org.cn In the context of renewable energy, benzothiadiazole-containing polymers are also being investigated for photocatalytic hydrogen production from water. nih.govdiva-portal.orgacs.orgnih.gov The benzothiadiazole unit is believed to play a crucial role in the protonation step of the catalytic cycle. nih.govdiva-portal.orgacs.orgnih.gov
Aggregation-Induced Emission (AIE) Active Luminogens Derived from Benzo[c]nih.govresearchgate.netmdpi.comthiadiazole
The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials. Unlike traditional fluorophores that suffer from aggregation-caused quenching in the solid state, AIE luminogens (AIEgens) exhibit enhanced fluorescence upon aggregation. The benzo[c] nih.govresearchgate.netmdpi.comthiadiazole core, with its electron-withdrawing nature, is a popular acceptor unit in the design of donor-acceptor (D-A) type AIEgens.
Researchers have successfully synthesized highly solid-state emissive compounds by functionalizing the benzothiadiazole scaffold with bulky, electron-donating groups such as triphenylamine, carbazole, and tetraphenylethylene. nih.gov These molecules typically exhibit twisted intramolecular charge transfer (TICT) characteristics. In dilute solutions, intramolecular rotations quench the excited state, leading to weak emission. However, in the aggregated state or solid phase, the restriction of these intramolecular motions blocks non-radiative decay pathways, resulting in a significant enhancement of fluorescence.
For instance, new red-emissive luminogens with AIE characteristics have been prepared by coupling 4,7-dibromobenzo[c] nih.govresearchgate.netmdpi.comthiadiazole with moieties like (1-naphthyl)phenylamine and carbazole. researchgate.net These resulting bifunctional materials not only show efficient solid-state emission but also possess good hole-transporting properties, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net The strategic design of such molecules allows for the facile generation of luminogens with tunable emission colors, from blue to red and even near-infrared (NIR).
Table 1: Examples of Benzo[c] nih.govresearchgate.netmdpi.comthiadiazole-based AIEgens
| Donor Group | Emission Color | Key Characteristics |
|---|---|---|
| Tetraphenylethylene | Yellow-Green | Strong AIE effect, mechanochromic luminescence nih.gov |
| Carbazole | Orange-Red | Bifunctional (emitter & hole-transporter), used in non-doped OLEDs researchgate.net |
| Triphenylamine | Yellow | Solvatochromic and mechanoresponsive fluorescence nih.gov |
Role as Ligands in Supramolecular and Polymeric Frameworks
The rigid structure and defined coordination sites of benzo[c] nih.govresearchgate.netmdpi.comthiadiazole derivatives make them excellent candidates for constructing highly ordered supramolecular and polymeric frameworks.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By incorporating the benzo[c] nih.govresearchgate.netmdpi.comthiadiazole unit into ligand design, researchers can create MOFs with tailored electronic and photophysical properties.
A notable example is the ligand 4,4'-(benzo[c] nih.govresearchgate.netmdpi.comthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB), which has been used to synthesize a highly luminescent Zirconium(IV)-based MOF. mdpi.com This MOF exhibits strong fluorescence, which can be modulated by the presence of guest molecules, demonstrating its potential for chemical sensing applications. mdpi.comglobethesis.com The π-conjugated system of the benzothiadiazole core contributes to the material's luminescence, which originates from intraligand π–π* transitions. mdpi.com Another ligand, 4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo nih.govresearchgate.netnih.govthiadiazole, has been employed with zinc(II) ions to create MOFs whose main emission peak is around 560 nm. mdpi.com
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but they are linked entirely by strong covalent bonds. The integration of electron-deficient units like benzothiadiazole into the COF skeleton is a powerful strategy for creating donor-acceptor (D-A) type frameworks. rsc.org These materials often exhibit enhanced properties for photocatalysis and optoelectronics.
For example, benzothiadiazole-functionalized COFs have been prepared that show good crystallinity, high porosity, and excellent stability. rsc.org These D-A COFs facilitate the efficient separation of photoexcited electrons and holes, leading to superior photocatalytic activities, such as the reduction of aqueous chromium(VI) under visible light. rsc.org Furthermore, thiadiazole-linked COFs, synthesized through novel linkage conversion strategies, have demonstrated high photocatalytic hydrogen evolution rates, attributed to their extended π-conjugation and enhanced chemical stability. researchgate.netnih.gov These frameworks serve as robust platforms for visible-light-driven hydrogen evolution, showcasing their potential in renewable energy applications. rsc.org
Contributions to Medicinal Chemistry Research Platforms
The benzo[c] nih.govresearchgate.netmdpi.comthiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. sci-hub.seresearchgate.net Its derivatives are actively explored in drug discovery programs.
The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an oncogenic phosphatase that has emerged as a significant target for anti-cancer therapies. nih.gov The benzo[c] nih.govresearchgate.netmdpi.comthiadiazole scaffold has been successfully employed to develop potent SHP2 inhibitors.
Through a scaffold-hopping strategy, researchers have designed and synthesized a series of benzo[c] nih.govresearchgate.netmdpi.comthiadiazole derivatives that exhibit significant inhibitory activity against SHP2. nih.gov For instance, one representative compound displayed a half-maximal inhibitory concentration (IC₅₀) of 2.11 µM against SHP2, with notable selectivity over other phosphatases like SHP1 and PTP1B. nih.gov These findings highlight the potential of this scaffold in developing novel SHP2 inhibitors with improved potency and pharmacological profiles. nih.govresearchgate.net Further studies have explored hybrids of thiadiazole and 1,2,4-triazole, leading to the discovery of compounds with even more potent, sub-micromolar SHP2 inhibition. blcu.edu.cn
Table 2: SHP2 Inhibitory Activity of a Representative Benzo[c] nih.govresearchgate.netmdpi.comthiadiazole Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| Compound 11g | SHP2 | 2.11 ± 0.99 | 2.02-fold over SHP1, 25-fold over PTP1B nih.gov |
| Compound 14 | SHP2 | 26.22 | Moderate inhibitory activity researchgate.net |
The utility of the benzo[c] nih.govresearchgate.netmdpi.comthiadiazole scaffold extends beyond SHP2 inhibition. Its derivatives have been investigated for a wide range of biological activities. For example, compounds incorporating this moiety have been designed as inhibitors of activin receptor-like kinase 5 (ALK5), a key mediator in tumor growth and metastasis. globethesis.com The core structure is also found in the approved drug Tizanidine, which acts as a muscle relaxant. mdpi.com
The scaffold's favorable physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries. Researchers continue to explore its potential in targeting various enzymes and receptors implicated in diseases ranging from cancer to neurodegenerative disorders. mdpi.com The ability to readily functionalize the benzothiadiazole ring enables fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties, making it a valuable platform in modern drug discovery. sci-hub.se
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons of the chloromethyl group. The benzothiadiazole ring contains three aromatic protons, which would likely appear as a complex multiplet system due to spin-spin coupling. The chemical shifts for these protons are anticipated in the downfield region, typically between 7.5 and 8.5 ppm, characteristic of aromatic systems. The two protons of the chloromethyl (-CH₂Cl) group are expected to produce a singlet in the range of 4.5 to 5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.
¹³C NMR: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The benzothiadiazole core has six aromatic carbons, with two carbons fused to the thiadiazole ring expected at a significantly downfield shift (around 150-155 ppm). The remaining four aromatic carbons would resonate in the typical aromatic region of 120-135 ppm. The carbon of the chloromethyl group is expected to appear in the range of 40-50 ppm.
Predicted NMR Data for 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
| Aromatic C (C-S/N) | 150 - 155 | Singlet |
| Aromatic C | 120 - 135 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is anticipated to display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the benzothiadiazole ring system would likely produce a series of sharp peaks in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the chloromethyl group would be observed around 2850-2960 cm⁻¹. A key indicator would be the C-Cl stretching vibration, which is expected to show a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Bands for 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C / C=N Stretch | 1400 - 1600 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole. The molecular formula is C₇H₅ClN₂S, corresponding to a monoisotopic mass of approximately 183.98 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at this m/z value. A characteristic isotopic pattern would be observed for the molecular ion due to the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S, ³³S, ³⁴S). This would result in an M+2 peak with an intensity of about one-third that of the main molecular ion peak, which is a distinctive signature for a monochlorinated compound. Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the cleavage of the chloromethyl group (-CH₂Cl) to form a stable benzothiadiazole cation.
Expected Mass Spectrometry Data for 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole
| Ion | Expected m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | ~184.0 | Molecular Ion |
| [M+2]⁺ | ~186.0 | Isotopic peak due to ³⁷Cl |
Elemental Analysis (C.H.N.S.) for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, serving as a crucial check for its purity and empirical formula. Based on the molecular formula C₇H₅ClN₂S (molar mass: 184.65 g/mol ), the theoretical stoichiometric composition can be calculated. Comparing these theoretical percentages with experimental results would verify the elemental integrity of a synthesized sample.
Theoretical Elemental Composition of 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 45.53% |
| Hydrogen | H | 1.008 | 5.040 | 2.73% |
| Chlorine | Cl | 35.453 | 35.453 | 19.20% |
| Nitrogen | N | 14.007 | 28.014 | 15.17% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The benzothiadiazole scaffold is a known chromophore that absorbs light in the UV and sometimes visible regions. The UV-Vis spectrum of 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole is expected to exhibit strong absorption bands corresponding to π→π* transitions within the aromatic system. Based on related benzothiadiazole structures, these transitions would likely result in one or more absorption maxima (λ_max) in the ultraviolet range, typically between 250 and 350 nm. nih.gov The position and intensity of these bands provide information about the conjugated π-electron system of the molecule.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. While no crystal structure has been reported for 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole, this technique would provide invaluable data if suitable crystals could be obtained. The analysis would confirm the planarity of the benzothiadiazole ring system and reveal exact bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the crystal packing arrangement and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the material's solid-state properties.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potential Characterization
Electrochemical methods like cyclic voltammetry are used to investigate the redox properties of a molecule, specifically its ability to be oxidized or reduced. Benzo[c] Current time information in Philadelphia, PA, US.thiadiazole and its derivatives are known to be electron-deficient, often exhibiting reversible or quasi-reversible reduction potentials. researchgate.net A cyclic voltammetry study of 4-(Chloromethyl)benzo[c] Current time information in Philadelphia, PA, US.thiadiazole would characterize its reduction and oxidation potentials. This data is critical for applications in materials science, such as in the development of organic semiconductors or sensors, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of key importance. researchgate.net
Computational and Theoretical Investigations of 4 Chloromethyl Benzo C 1 2 3 Thiadiazole
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic properties of molecules. For benzothiadiazole derivatives, DFT calculations are crucial for understanding their stability, reactivity, and potential applications in materials science.
The benzo[c] researchgate.netbohrium.comnih.govthiadiazole core is an aromatic system, and DFT calculations can quantify the extent of electron delocalization. Aromaticity is a key factor in the stability and electronic properties of the molecule. The fusion of the benzene (B151609) and thiadiazole rings creates a conjugated system where π-electrons are delocalized across both rings. This delocalization contributes to the planarity and thermodynamic stability of the heterocyclic system. Computational analyses, such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA), are often employed to assess the aromatic character of different parts of the molecule. For the benzo[c] researchgate.netbohrium.comnih.govthiadiazole system, the benzene ring typically exhibits a higher degree of aromaticity than the thiadiazole ring, which has a more pronounced electron-accepting character. mdpi.com
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.
Table 1: Frontier Molecular Orbital (FMO) Data for Representative Benzothiadiazole Derivatives (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzothiadiazole Derivative 1 | -5.12 | -2.74 | 2.38 |
| Benzothiadiazole Derivative 2 | -5.24 | -3.49 | 1.75 |
| Benzothiadiazole Derivative 3 | -4.78 | -2.93 | 1.85 |
Note: The values presented are illustrative and can vary depending on the specific substituents and the level of theory used in the calculations. nih.gov
The introduction of substituents, such as the chloromethyl group at the 4-position, can significantly alter the electronic properties and reactivity of the benzo[c] researchgate.netbohrium.comnih.govthiadiazole core. DFT studies are invaluable for systematically investigating these effects. mdpi.comnih.gov
An electron-withdrawing group, like the chloromethyl group, is expected to lower the energy levels of both the HOMO and LUMO. This effect is primarily due to the inductive effect of the chlorine atom. The lowering of the LUMO level can enhance the electron-accepting ability of the molecule, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the HOMO and LUMO energies, increasing the molecule's electron-donating character. researchgate.networldscientific.com
Computational studies have shown that the nature and position of substituents can be used to fine-tune the HOMO-LUMO gap, thereby controlling the optical and electronic properties of benzothiadiazole derivatives for specific applications. mdpi.comrsc.org For instance, the strategic placement of donor and acceptor groups can lead to materials with small bandgaps, which are desirable for organic solar cells and near-infrared emitters. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their absorption and emission spectra. mdpi.com This method is particularly useful for understanding the optical behavior of compounds like 4-(chloromethyl)benzo[c] researchgate.netbohrium.comnih.govthiadiazole.
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bohrium.commdpi.com For benzothiadiazole derivatives, the low-energy absorption bands in the visible region are often attributed to intramolecular charge transfer (ICT) transitions from the HOMO (often located on a donor part of the molecule) to the LUMO (localized on the benzothiadiazole acceptor). mdpi.comnih.gov
By analyzing the molecular orbitals involved in these electronic transitions, TD-DFT provides a detailed picture of the nature of the excited states. nih.govresearchgate.net This information is crucial for designing molecules with specific optical properties, such as strong absorption in a particular region of the solar spectrum for photovoltaic applications or high fluorescence quantum yields for use in organic light-emitting diodes (OLEDs). bohrium.commdpi.com
Table 2: Calculated Optical Properties for a Benzothiadiazole-Based Dye using TD-DFT
| Parameter | Calculated Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | 413 nm, 623 nm |
| Excitation Energy | 2.99 eV, 1.99 eV |
| Oscillator Strength (f) | 0.85, 0.21 |
Note: These values are for a specific benzothiadiazole derivative and serve as an example of the data obtained from TD-DFT calculations. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT and TD-DFT are powerful for studying the properties of single molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (e.g., in solution or in a solid-state film). MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes and intermolecular interactions.
For a molecule like 4-(chloromethyl)benzo[c] researchgate.netbohrium.comnih.govthiadiazole, MD simulations can be used to explore the rotational freedom of the chloromethyl group and its preferred orientations relative to the aromatic ring. This conformational flexibility can influence how the molecule packs in a crystal lattice or how it interacts with other molecules in solution.
Furthermore, MD simulations can shed light on the non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the self-assembly of benzothiadiazole derivatives. These intermolecular interactions are critical in determining the morphology and charge transport properties of thin films used in organic electronic devices. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov These models are built using a set of molecular descriptors, which are numerical representations of the chemical information of a molecule.
For benzothiadiazole derivatives, QSAR models have been developed to predict their activity in various biological contexts, such as their potential as anticancer or antimicrobial agents. researchgate.netresearchgate.netcup.edu.in These models can identify the key structural features that are important for a particular activity, guiding the design of new, more potent compounds.
Similarly, QSPR models can be used to predict the physical properties of benzothiadiazole derivatives, such as their solubility, melting point, or electronic properties. By establishing a mathematical relationship between the structure and a desired property, QSPR can accelerate the discovery of new materials with optimized characteristics for specific applications. The development of robust QSAR/QSPR models relies on the availability of a diverse dataset of compounds with experimentally measured activities or properties and the selection of appropriate molecular descriptors. researchgate.net
Theoretical Electrochemistry and Spectroscopic Property Simulations (e.g., EPR spectroscopy combined with DFT)
Comprehensive computational studies detailing the theoretical electrochemistry and spectroscopic properties of the specific compound 4-(Chloromethyl)benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole are not extensively available in the public domain. Research in this area tends to focus on broader classes of benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole (BTD) derivatives, which are of significant interest for their applications in organic electronics, such as photovoltaics and light-emitting diodes. rsc.orgtubitak.gov.tr These studies often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and understand the electronic and optical properties of these materials. nih.gov
While direct data for 4-(chloromethyl)benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole is scarce, the theoretical framework used for related BTD derivatives can provide insight into the expected electrochemical and spectroscopic behavior. Computational investigations on BTD derivatives typically involve the calculation of key electronic parameters that govern their electrochemical and spectroscopic characteristics.
Theoretical Electrochemical Parameters
For various BTD derivatives, DFT calculations have been used to determine these parameters. For instance, studies on π-extended 4,7-diaryl-2,1,3-benzothiadiazoles have shown that these compounds exhibit high electron affinities and tunable band gaps, making them suitable for applications in OLEDs. researchgate.net The electrochemical behavior of such molecules is often explained in terms of their ionization potential and electron affinity. researchgate.net
A hypothetical data table for theoretical electrochemical parameters of a generic BTD derivative, based on common findings in the literature, is presented below.
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.0 |
| Egap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 1.5 to 3.0 |
Note: These are representative values for BTD derivatives and may not accurately reflect the specific values for 4-(Chloromethyl)benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole.
Spectroscopic Property Simulations
Computational methods are also instrumental in simulating and interpreting spectroscopic data. For BTD compounds, DFT and TD-DFT are employed to predict absorption and emission spectra. nih.govresearchgate.net These calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions, which are often charge-transfer states in donor-acceptor type BTD derivatives. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with DFT, is a powerful tool for characterizing radical species. In the context of BTDs, this combination could be used to study radical anions or cations formed during electrochemical processes. DFT calculations can help in interpreting the experimental EPR spectra by simulating the g-tensor and hyperfine coupling constants, providing insights into the electronic structure and spin density distribution of the radical species. usp.br While specific EPR studies on 4-(chloromethyl)benzo[c] rsc.orgresearchgate.netmdpi.comthiadiazole radicals are not readily found, the methodology has been successfully applied to other organic radicals and coordination complexes. usp.br
The following table illustrates the type of data that could be generated from spectroscopic simulations for a BTD derivative.
| Spectroscopic Property | Computational Method | Predicted Value |
| Maximum Absorption Wavelength (λmax) | TD-DFT | 400-500 nm |
| Emission Wavelength | TD-DFT | 500-600 nm |
| g-tensor components (for radical species) | DFT | gxx, gyy, gzz |
| Hyperfine Coupling Constants (for radical species) | DFT | Aiso (MHz) |
Note: These are hypothetical values for a generic BTD derivative and are for illustrative purposes only.
Structure Function Relationships in Benzo C 1 2 3 Thiadiazole Systems
Influence of Chloromethyl Substitution on the Electronic and Aromatic Properties of the Benzo[c]elsevierpure.comnih.govresearchgate.netthiadiazole Core
The benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole scaffold is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms and the sulfur atom in the thiadiazole ring. This deficiency significantly impacts the electronic properties of the fused benzene (B151609) ring. The introduction of a chloromethyl (-CH2Cl) group at the 4-position further modulates these properties.
The chloromethyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the highly electronegative chlorine atom. This effect leads to a perturbation of the electron density across the entire BTD core. Theoretical studies, such as those employing density functional theory (DFT), have shown that substituents can manipulate the electronic properties of conjugated polymers based on BTD. elsevierpure.com The electron-withdrawing nature of the substituent can lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. metu.edu.trresearchgate.net This stabilization of the frontier molecular orbitals can enhance the oxidative and thermal stability of the resulting materials. metu.edu.tr
Table 1: Predicted Influence of 4-Substituents on BTD Core Electronic Properties
| Substituent at 4-position | Electronic Effect | Predicted Impact on HOMO Level | Predicted Impact on LUMO Level | Predicted Impact on Band Gap (HOMO-LUMO) |
|---|---|---|---|---|
| -H (unsubstituted) | Neutral | Reference | Reference | Reference |
| -CH3 (Methyl) | Weakly Electron-Donating | Increase (destabilize) | Slight Increase | Slight Decrease |
| -CH2Cl (Chloromethyl) | Weakly Electron-Withdrawing | Decrease (stabilize) | Decrease (stabilize) | Minor change, depends on relative stabilization |
| -F (Fluoro) | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Minor change or slight increase |
| -NO2 (Nitro) | Strongly Electron-Withdrawing | Major Decrease | Major Decrease | Decrease |
Correlating Molecular Structure with Optoelectronic Performance in Donor-Acceptor Systems
The electron-deficient BTD core is a cornerstone of donor-acceptor (D-A) architectures, which are fundamental to organic electronics. researchgate.net In these systems, the BTD unit acts as the acceptor, and it is covalently linked to an electron-donating moiety. The optoelectronic properties of such D-A molecules are dominated by an intramolecular charge-transfer (ICT) transition from the donor's HOMO to the acceptor's LUMO. nih.govresearchgate.net
The 4-(chloromethyl)benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole molecule is a valuable building block for synthesizing D-A systems. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the straightforward attachment of a wide variety of electron-donating groups. The structure of the final D-A compound dictates its optoelectronic performance:
Donor Strength: A stronger electron donor will raise the HOMO energy level of the system, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra. nih.govresearchgate.net
Linker Group: The nature of the chemical bond connecting the donor and the BTD acceptor influences the degree of electronic coupling between them. Conjugated linkers (e.g., ethynylene, vinylene) facilitate efficient ICT, resulting in strong absorption bands at lower energies. rsc.org
Molecular Geometry: The torsion angle between the donor and the BTD acceptor plane can affect the efficiency of the ICT. nih.govresearchgate.net A more planar conformation generally leads to better electronic communication and improved optoelectronic properties.
By systematically varying the donor group attached to the 4-(chloromethyl)benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole core, a library of compounds with tunable optical and electronic properties can be generated. rsc.org This tunability is essential for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent sensors. researchgate.netrsc.org
Table 2: Structure-Optoelectronic Property Correlation in BTD-Based D-A Systems
| Donor Moiety | Linker Type | Expected HOMO-LUMO Gap | Expected Absorption λmax | Application Potential |
|---|---|---|---|---|
| Thiophene | Direct C-C bond | Medium | Visible Region | OFETs, OPVs rsc.org |
| Carbazole | -CH2-N- bridge | Large | UV-Visible Region | OLEDs (blue emission) nih.gov |
| Triphenylamine | -CH2-O- bridge | Medium-Large | Visible Region | Dye-Sensitized Solar Cells researchgate.net |
| Benzodithiophene | π-conjugated bridge | Small | Visible/Near-IR | OPVs rsc.org |
Rational Design Principles for Enhancing Specific Reactivity or Material Properties
The rational design of molecules based on 4-(chloromethyl)benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole leverages the unique characteristics of both the BTD core and the chloromethyl substituent.
For Enhancing Reactivity: The primary feature for enhancing reactivity is the chloromethyl group itself. It is a classic electrophilic site, susceptible to nucleophilic substitution reactions (SN2 type). This allows the BTD core to be readily incorporated into larger molecular or macromolecular structures. Design principles focus on:
Facilitating Nucleophilic Attack: The choice of solvent and base is critical for activating the nucleophile and facilitating the displacement of the chloride ion.
Avoiding Side Reactions: The BTD ring itself can be susceptible to certain nucleophiles under harsh conditions. Reaction conditions must be optimized to ensure selective substitution at the chloromethyl position. For instance, palladium-catalyzed cross-coupling reactions like the Stille or Suzuki reactions are often employed on bromo-substituted BTD to build C-C bonds under controlled conditions. nih.gov
For Enhancing Material Properties: Design principles for new materials focus on tuning the electronic and physical properties through strategic chemical modifications.
Band Gap Engineering: The HOMO-LUMO gap, which determines the optical absorption and emission properties, is a primary target for modification. This is achieved by pairing the BTD acceptor with donors of varying strengths. researchgate.net A robust design criterion is that the HOMO/LUMO gap is directly proportional to the charge transfer between the donating and accepting units. researchgate.net
Improving Solubility and Processability: Attaching long, branched alkyl chains to the BTD core or the donor unit can enhance solubility in organic solvents, which is crucial for fabricating thin-film devices. metu.edu.trrsc.org
Controlling Intermolecular Interactions: Introducing specific functional groups can promote or hinder π-π stacking. For example, fluorine substitution can lower HOMO-LUMO energy levels and also lead to favorable intermolecular interactions, improving charge carrier mobility in organic field-effect transistors (OFETs). metu.edu.tr Strong molecular packing can sometimes quench photoluminescence, which is undesirable for laser applications but can be beneficial for charge transport. rsc.org
Structure-Activity Relationship (SAR) Studies in Ligand Design and Mechanistic Biological Interactions
In medicinal chemistry, the benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole scaffold and its isostere, benzo[c] elsevierpure.comnih.govresearchgate.netoxadiazole, are recognized as "privileged structures" that can interact with a variety of biological targets. nih.govmdpi.com SAR studies investigate how changes in a molecule's structure affect its biological activity, providing insights for designing more potent and selective drugs.
For a molecule like 4-(chloromethyl)benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole, SAR studies would focus on several key aspects:
The Role of the Chloromethyl Group: The -CH2Cl group is a reactive electrophile and can act as an irreversible (covalent) inhibitor by forming a bond with nucleophilic amino acid residues (e.g., cysteine, histidine) in a target protein's binding site. SAR would involve replacing this group with less reactive analogs (e.g., -CH3, -CH2OH, -CH2F) to determine if this reactivity is essential for biological activity.
Substitution on the Benzene Ring: The position and electronic nature of substituents on the aromatic ring are critical. Moving the chloromethyl group to the 5-position or adding other groups (e.g., fluoro, methoxy) would probe the spatial and electronic requirements of the binding pocket.
Modification of the Thiadiazole Ring: While less common, replacing the sulfur atom with oxygen (to form a benzoxadiazole) or selenium could modulate activity, lipophilicity, and metabolic stability. mdpi.com
For example, in the design of inhibitors for specific kinases or enzymes, the BTD core might serve as a scaffold that correctly positions the chloromethyl "warhead" for covalent modification of a key residue. nih.gov SAR studies on related thiadiazole derivatives have demonstrated that small changes to substituents can lead to significant differences in inhibitory potency against targets like c-Jun N-terminal kinase (JNK) or activin receptor-like kinase 5 (ALK5). nih.govnih.gov
Table 3: Hypothetical SAR for 4-Substituted Benzo[c] elsevierpure.comnih.govresearchgate.netthiadiazole as a Kinase Inhibitor
| Compound Modification (R-group at position 4) | Rationale for Modification | Predicted Effect on Activity | Mechanism Insight |
|---|---|---|---|
| -CH2Cl (Chloromethyl) | Parent compound; potential covalent binder. | High Potency | Irreversible covalent inhibition via reaction with Cys residue. |
| -CH3 (Methyl) | Remove reactive electrophile; probe for steric tolerance. | Significantly Reduced Potency | Suggests covalent binding is crucial for activity. |
| -CH2OH (Hydroxymethyl) | Introduce H-bond donor; remove reactivity. | Low Potency | Confirms reactivity is more important than H-bonding at this position. |
| -CH2F (Fluoromethyl) | Weaker electrophile than -CH2Cl; similar size. | Moderate Potency | Activity is correlated with electrophilicity. |
| -H | Unsubstituted core; baseline activity. | Very Low to Inactive | The substituent at the 4-position is critical for interaction. |
Q & A
Basic: What are the common synthetic routes for 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via two primary routes:
- Thionyl chloride-mediated cyclization : Reacting 4-chloro-o-phenylenediamine with thionyl chloride in basic (pyridine) or acidic (sulfuric acid) media yields the benzothiadiazole core. Acidic conditions often improve reaction rates but may require post-synthetic purification .
- Microwave-assisted Stille coupling : For derivatives, microwave irradiation enhances reaction efficiency (e.g., coupling with thiophene derivatives), reducing side products and improving yields (up to 70–85%) compared to conventional reflux methods .
Key factors : Solvent choice (e.g., DMSO for solubility), catalyst presence (e.g., glacial acetic acid in condensation reactions), and temperature control (reflux vs. microwave) critically affect purity and scalability .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for benzothiadiazole) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 227.9527 Da for the parent compound) .
- Cyclic voltammetry : Determines redox potentials (e.g., ionization potentials ≈5.3 eV and electron affinities ≈2.6–2.8 eV for donor-acceptor systems) .
- X-ray crystallography : Resolves crystal packing motifs, such as π-π stacking distances (3.56–3.75 Å) and hydrogen-bonding networks critical for optoelectronic properties .
Advanced: How does the incorporation of this compound into π-conjugated polymers affect charge transport properties in organic field-effect transistors (OFETs)?
Answer:
As a π-spacer in polymers like poly(bis(2-oxoindolin-3-ylidene)-benzodifuran-dione), the benzothiadiazole unit enhances electron mobility (up to 0.1 cm²/V·s) by:
- Stabilizing LUMO levels (-3.8 eV) via electron-withdrawing effects.
- Facilitating interchain π-orbital overlap, reducing charge recombination.
- Enabling n-channel behavior in OFETs with on/off ratios >10⁴ .
Advanced: What role do computational methods like DFT play in predicting the photophysical and redox properties of this compound-based donor-acceptor systems?
Answer:
DFT calculations:
- Predict ionization potentials (IP ≈5.3 eV) and electron affinities (EA ≈2.6 eV) within 0.1–0.3 eV of experimental values .
- Model singlet-triplet energy gaps (ΔE(S₁–T₁) ≈0.06–0.43 eV), guiding design of thermally activated delayed fluorescence (TADF) materials .
- Simulate absorption spectra (λₐᵦₛ ≈450–600 nm) by analyzing HOMO-LUMO transitions, correlating with experimental UV-vis data .
Advanced: How can crystal engineering strategies involving hydrogen bonding and π-π stacking be applied to enhance the optoelectronic performance of this compound derivatives?
Answer:
- Hydrogen-bond-directed assembly : C–H···N interactions (3.58 Å) align molecules into 1D chains, reducing non-radiative decay and improving photoluminescence quantum yield (PLQY ≈37% in toluene) .
- π-π stacking : Parallel-displaced aromatic rings (3.56 Å separation) enhance charge mobility in thin films (optical loss ≈0.013 dB/μm) for optical waveguiding applications .
Advanced: How can researchers resolve contradictions in electrochemical data for this compound derivatives obtained under varying experimental conditions?
Answer:
- Standardize solvent systems : Polar solvents (e.g., DCM) stabilize radical intermediates, reducing quasi-reversibility in cyclic voltammetry .
- Control oxygen levels : Deoxygenation increases PLQY by suppressing triplet-state quenching (e.g., PLQY improves from 15% to 37% in deaerated solutions) .
- Cross-validate with DFT : Computational redox potentials help identify artifacts from solvent/electrolyte interactions .
Advanced: What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly in targeting parasitic diseases?
Answer:
- In silico docking : Molecular docking (e.g., with Leishmania major enzymes) identifies binding affinities (ΔG ≈-8.5 kcal/mol) for lead optimization .
- In vitro assays : Thiazole derivatives (e.g., 4-(4-chlorophenyl)thiazoles) show IC₅₀ values of 2–10 μM against Trypanosoma cruzi via mitochondrial disruption .
- SAR studies : Substituent effects (e.g., bromine vs. fluorine) correlate with cytotoxicity and selectivity indices (>10 for parasite vs. mammalian cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
